[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate
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Overview
Description
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate is a secondary metabolite isolated from the soil bacterium Streptomyces sp. RK95-74 in Japan in 1997 . It belongs to the ansamycin family, which is known for its diverse and often physiologically active compounds. This compound has garnered significant attention due to its potent antiproliferative and proapoptotic properties, making it a promising candidate for anticancer research .
Preparation Methods
Industrial Production Methods: Industrial production methods for [(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry and biotechnological approaches may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: [(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include iridium and rhodium catalysts, as well as reagents for Suzuki cross-coupling and ring-closing metathesis. These reactions typically require specific conditions, such as controlled temperatures and the presence of gaseous hydrogen .
Major Products: The major products formed from these reactions include various intermediates that are essential for constructing the complex macrocyclic structure of this compound. These intermediates are then further modified to yield the final compound.
Scientific Research Applications
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent antiproliferative and proapoptotic properties make it a valuable tool for studying cancer biology and developing new anticancer therapies. In particular, this compound has shown efficacy in inducing apoptosis in leukemia cell lines by activating c-Jun N-terminal kinase, p38 mitogen-activated protein kinase, and p36 myelin basic protein kinase .
Mechanism of Action
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate exerts its effects by inhibiting eukaryotic elongation factor 1A, which plays a crucial role in protein synthesis. By targeting this factor, this compound disrupts the translation elongation process, leading to the inhibition of protein synthesis and the induction of apoptosis in cancer cells . This mechanism involves the activation of several signaling pathways, including c-Jun N-terminal kinase, p38 mitogen-activated protein kinase, and p36 myelin basic protein kinase .
Comparison with Similar Compounds
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate is unique among ansamycin compounds due to its specific structure and potent biological activity. Similar compounds in the ansamycin family include geldanamycin and rifamycin, which are known for their antibiotic and anticancer properties . this compound stands out due to its unique aminocyclopropane carboxylic acid moiety, which is not present in other ansamycins . This structural feature contributes to its distinct mechanism of action and potent anticancer activity.
Similar Compounds
- Geldanamycin
- Rifamycin
- Ansatrienin B
- Nannocystin A
- Ternatin
- Didemnin B
These compounds share some structural similarities with this compound but differ in their specific biological activities and mechanisms of action .
Properties
Molecular Formula |
C37H48N2O8 |
---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C37H48N2O8/c1-24-13-12-16-27-21-28(40)22-30(34(27)43)38-32(41)23-29(46-3)17-10-5-4-6-11-18-31(25(2)33(24)42)47-36(45)37(19-20-37)39-35(44)26-14-8-7-9-15-26/h4-6,10-11,13-14,17,21-22,25,29,31,33,40,42-43H,7-9,12,15-16,18-20,23H2,1-3H3,(H,38,41)(H,39,44)/b5-4+,11-6+,17-10+,24-13-/t25-,29-,31-,33-/m0/s1 |
InChI Key |
HNVKTRONBDHSPT-QETCNUOWSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)C3(CC3)NC(=O)C4=CCCCC4 |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C3(CC3)NC(=O)C4=CCCCC4 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C3(CC3)NC(=O)C4=CCCCC4 |
Synonyms |
cytotrienin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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